Regioisomeric Identity: 4‑CF₃ vs. 3‑CF₃ Substitution Confirmed by SMILES and InChI
The target compound is the 4‑trifluoromethyl regioisomer, as confirmed by its unique SMILES string (COC1=NCCC(C(F)(F)F)C1) reported in the ChemSrc database . The closest purchasable analog, 6‑methoxy‑3‑(trifluoromethyl)-2,3,4,5-tetrahydropyridine (CAS 923249-25-6), carries the CF₃ group at the 3‑position and is identified by the distinct InChIKey TZUAWIBCIKFDHL-UHFFFAOYSA-N [1]. No spectroscopic or chromatographic overlap exists between these two isomers, making unambiguous identification possible by routine ¹H/¹³C NMR or HPLC.
| Evidence Dimension | Structural regioisomerism (CF₃ position) |
|---|---|
| Target Compound Data | 4‑CF₃; SMILES: COC1=NCCC(C(F)(F)F)C1 |
| Comparator Or Baseline | 3‑CF₃ isomer (CAS 923249-25-6); SMILES: FC(F)(F)C1CN=C(OC)C1 |
| Quantified Difference | Different InChIKey (BQNBERBUBFDZTI vs. TZUAWIBCIKFDHL); 0% structural overlap |
| Conditions | Database-reported SMILES and InChIKey comparison |
Why This Matters
Procuring the wrong regioisomer leads to a different chemical entity that will produce divergent downstream intermediates, invalidating any SAR or process development data.
- [1] Ambeed, Inc. (2025). 6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine – CAS 923249-25-6. Retrieved from https://www.ambinter.com/molecule/2371968 View Source
